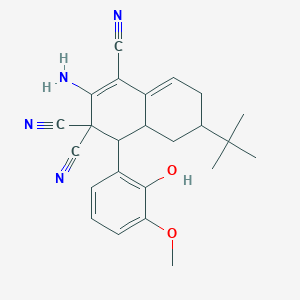![molecular formula C17H20N4S4 B389403 2-methyl-5-[(2,4,6-trimethyl-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B389403.png)
2-methyl-5-[(2,4,6-trimethyl-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzyl)sulfanyl]-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-({2,4,6-trimethyl-3-[(5-methyl(1,3,4-thiadiazol-2-ylthio))methyl]phenyl}methylthio)-1,3,4-thiadiazole is a complex organic compound characterized by its unique structure, which includes multiple thiadiazole rings and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-({2,4,6-trimethyl-3-[(5-methyl(1,3,4-thiadiazol-2-ylthio))methyl]phenyl}methylthio)-1,3,4-thiadiazole typically involves multiple steps, starting with the preparation of the thiadiazole rings. Common synthetic routes include the cyclization of appropriate precursors under controlled conditions. Reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-({2,4,6-trimethyl-3-[(5-methyl(1,3,4-thiadiazol-2-ylthio))methyl]phenyl}methylthio)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole rings to more reduced forms, such as thiols.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or thiadiazole rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the aromatic ring or thiadiazole rings.
Scientific Research Applications
2-Methyl-5-({2,4,6-trimethyl-3-[(5-methyl(1,3,4-thiadiazol-2-ylthio))methyl]phenyl}methylthio)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.
Industry: Used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 2-Methyl-5-({2,4,6-trimethyl-3-[(5-methyl(1,3,4-thiadiazol-2-ylthio))methyl]phenyl}methylthio)-1,3,4-thiadiazole involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3,4-thiadiazole: A simpler thiadiazole derivative with fewer methyl groups.
5-Methyl-1,3,4-thiadiazole-2-thiol: Another thiadiazole derivative with a thiol group.
2,4,6-Trimethylphenyl derivatives: Compounds with similar aromatic ring structures but different substituents.
Uniqueness
2-Methyl-5-({2,4,6-trimethyl-3-[(5-methyl(1,3,4-thiadiazol-2-ylthio))methyl]phenyl}methylthio)-1,3,4-thiadiazole is unique due to its combination of multiple thiadiazole rings and methyl groups, which confer specific chemical and biological properties not found in simpler derivatives. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H20N4S4 |
|---|---|
Molecular Weight |
408.6g/mol |
IUPAC Name |
2-methyl-5-[[2,4,6-trimethyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]phenyl]methylsulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C17H20N4S4/c1-9-6-10(2)15(8-23-17-21-19-13(5)25-17)11(3)14(9)7-22-16-20-18-12(4)24-16/h6H,7-8H2,1-5H3 |
InChI Key |
DEOBGRMQTNOQRA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1CSC2=NN=C(S2)C)C)CSC3=NN=C(S3)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1CSC2=NN=C(S2)C)C)CSC3=NN=C(S3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


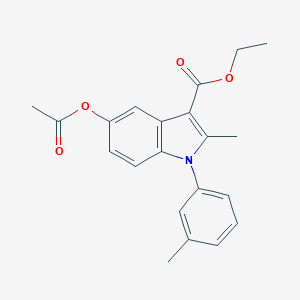
![6-Ethyl-5,9-dimethyl-3-phenylfuro[3,2-g]chromen-7-one](/img/structure/B389322.png)
![1-[(2E)-3-phenylprop-2-en-1-yl]-1H-indole-2,3-dione](/img/structure/B389323.png)
![N-(4-methoxyphenyl)-N'-[(8Z)-4-methyl-2,9-dioxo-2H-furo[2,3-h]chromen-8(9H)-ylidene]acetohydrazide](/img/structure/B389324.png)
![9-ethyl-4-methyl-8-(4-methylbenzoyl)-2H-furo[2,3-h]chromen-2-one](/img/structure/B389325.png)
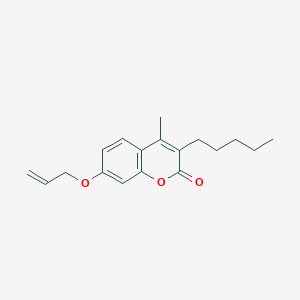
![2-{[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]AMINO}-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE](/img/structure/B389327.png)
![6,6,8-trimethyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B389328.png)
![6-Amino-3-tert-butyl-4-(4-hydroxy-3-methoxy-phenyl)-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B389329.png)
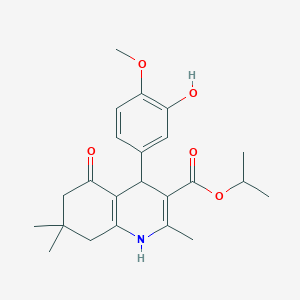
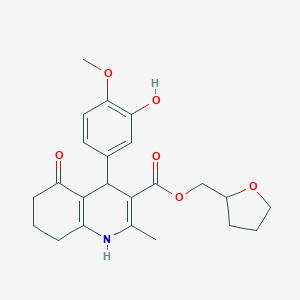
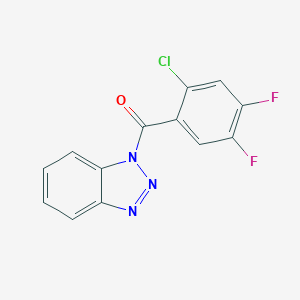
![11-(6-bromo-1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389341.png)
